molecular formula C11H16O2 B14341879 (2-tert-Butylphenoxy)methanol CAS No. 105708-52-9

(2-tert-Butylphenoxy)methanol

Cat. No.: B14341879
CAS No.: 105708-52-9
M. Wt: 180.24 g/mol
InChI Key: AKDVNXQKBADQBB-UHFFFAOYSA-N
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Description

(2-tert-Butylphenoxy)methanol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butylphenoxy)methanol typically involves the reaction of 2-tert-butylphenol with formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butylphenoxy)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2-tert-Butylphenoxy)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-tert-Butylphenoxy)methanol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-tert-Butylphenol): Lacks the methanol moiety but shares the tert-butyl and phenoxy groups.

    (2-tert-Butylphenoxy)acetic acid: Contains an acetic acid group instead of methanol.

    (2-tert-Butylphenoxy)ethanol: Similar structure with an ethanol moiety.

Uniqueness

(2-tert-Butylphenoxy)methanol is unique due to the presence of both the tert-butyl and methanol groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

105708-52-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-tert-butylphenoxy)methanol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-6-4-5-7-10(9)13-8-12/h4-7,12H,8H2,1-3H3

InChI Key

AKDVNXQKBADQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCO

Origin of Product

United States

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